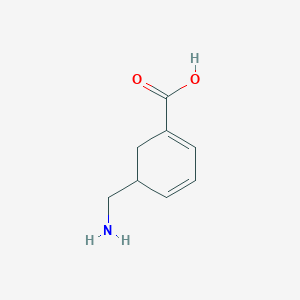
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid can be achieved through several routes. One common method involves the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the amino and carboxylic acid groups at the desired positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, yielding cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar compounds to 5-(Aminomethyl)cyclohexa-1,3-dienecarboxylic acid include:
Cyclohexa-1,3-diene: A simpler structure without the amino and carboxylic acid groups.
Gabaculine: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions on the cyclohexa-1,3-diene ring, which confer distinct chemical and biological properties.
属性
CAS 编号 |
134039-31-9 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11) |
InChI 键 |
FGBPJZKBYYFXOE-UHFFFAOYSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)CN |
规范 SMILES |
C1C(C=CC=C1C(=O)O)CN |
同义词 |
1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


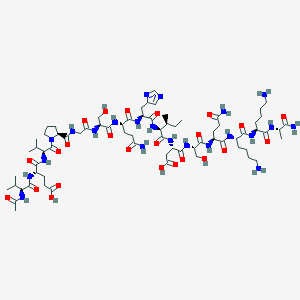
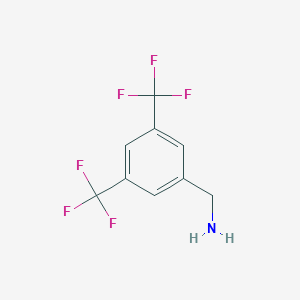
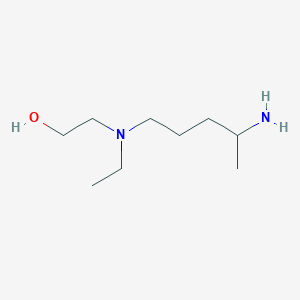
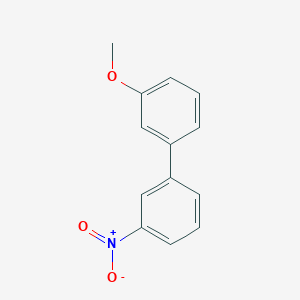
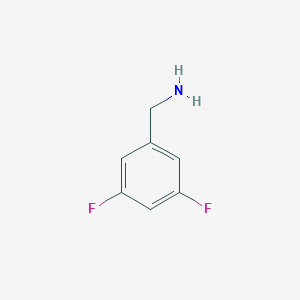
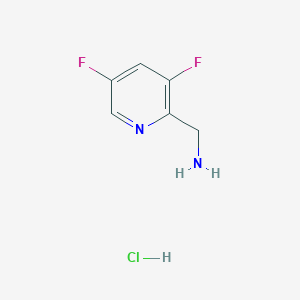
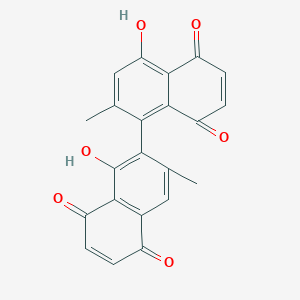
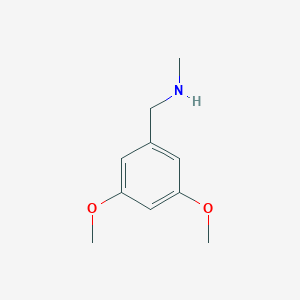
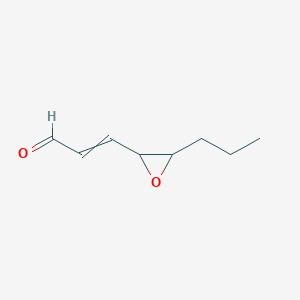
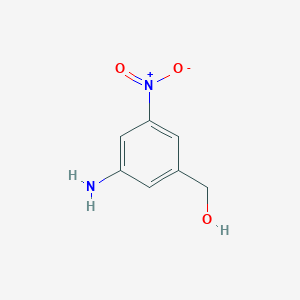
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
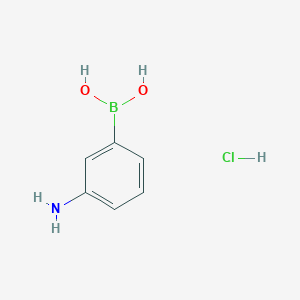
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)
